2,5-Dichloro-1,4-benzoquinone
2,5-Dichloro-1,4-benzoquinone
2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone. DCBQs are carcinogenic intermediates. They have benn identified as chlorination disinfection byproducts in drinking water. DCBQ has been reported to increse the decomposition of a model ROOH tert-butylhydroperoxide, via formation of t-butoxyl radicals. The isomers of the DCBQ dimer have been investigated for the non-covalent interactions (NCIs) by quantum chemical calculations. Halogen bond present in 2,5-dichloro-1,4-benzoquinone have been investigated by experimental as well as theoretical charge density analysis. Its reaction with pyrrolidine has been investigated.
Brand Name:
Vulcanchem
CAS No.:
615-93-0
VCID:
VC21179360
InChI:
InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
SMILES:
C1=C(C(=O)C=C(C1=O)Cl)Cl
Molecular Formula:
C6H2Cl2O2
Molecular Weight:
176.98 g/mol
2,5-Dichloro-1,4-benzoquinone
CAS No.: 615-93-0
Cat. No.: VC21179360
Molecular Formula: C6H2Cl2O2
Molecular Weight: 176.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone. DCBQs are carcinogenic intermediates. They have benn identified as chlorination disinfection byproducts in drinking water. DCBQ has been reported to increse the decomposition of a model ROOH tert-butylhydroperoxide, via formation of t-butoxyl radicals. The isomers of the DCBQ dimer have been investigated for the non-covalent interactions (NCIs) by quantum chemical calculations. Halogen bond present in 2,5-dichloro-1,4-benzoquinone have been investigated by experimental as well as theoretical charge density analysis. Its reaction with pyrrolidine has been investigated. |
|---|---|
| CAS No. | 615-93-0 |
| Molecular Formula | C6H2Cl2O2 |
| Molecular Weight | 176.98 g/mol |
| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H |
| Standard InChI Key | LNXVNZRYYHFMEY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)C=C(C1=O)Cl)Cl |
| Canonical SMILES | C1=C(C(=O)C=C(C1=O)Cl)Cl |
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